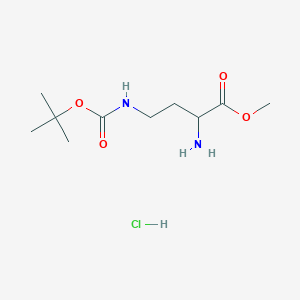

Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride

CAS No.:

Cat. No.: VC16780883

Molecular Formula: C10H21ClN2O4

Molecular Weight: 268.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H21ClN2O4 |

|---|---|

| Molecular Weight | 268.74 g/mol |

| IUPAC Name | methyl 2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride |

| Standard InChI | InChI=1S/C10H20N2O4.ClH/c1-10(2,3)16-9(14)12-6-5-7(11)8(13)15-4;/h7H,5-6,11H2,1-4H3,(H,12,14);1H |

| Standard InChI Key | XETISTBVDHNRBD-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NCCC(C(=O)OC)N.Cl |

Introduction

Chemical Structure and Properties

Molecular Characteristics

Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride features a bifunctional structure combining a methyl ester, a primary amine, and a Boc-protected secondary amine. The IUPAC name, methyl 2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate hydrochloride, reflects its stereochemical complexity . The compound exists in enantiomeric forms, (R) and (S), which influence its reactivity and application in asymmetric synthesis. The canonical SMILES representation, , underscores the spatial arrangement of functional groups, while the InChIKey provides a unique identifier for database referencing .

Physical and Chemical Properties

The compound’s physicochemical profile is critical for its handling and application. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 268.74 g/mol |

| Solubility | Soluble in polar organic solvents |

| Storage Conditions | 2–8°C in inert atmosphere |

| Hazard Classification | Skin irritation, acute toxicity |

Its hydrochloride salt form enhances stability and solubility in reaction media, making it suitable for solid-phase peptide synthesis (SPPS). The Boc group’s acid sensitivity allows selective cleavage under mild acidic conditions (e.g., trifluoroacetic acid), preserving the integrity of other functional groups.

Synthesis and Production

The synthesis of methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride involves sequential protection and modification steps. A typical route begins with the Boc protection of 2,4-diaminobutanoic acid, followed by esterification with methanol under acidic conditions. The hydrochloride salt is subsequently formed via treatment with hydrochloric acid, precipitating the product for isolation . Industrial-scale production employs continuous flow reactors to optimize yield and purity, though specific catalytic systems remain proprietary.

Applications in Peptide Synthesis and Pharmaceutical Research

Role in Peptide Synthesis

As a building block in SPPS, this compound addresses challenges associated with polyamino acid sequences. The Boc group temporarily masks the secondary amine, preventing unintended side reactions during coupling steps. For example, in the synthesis of antimicrobial peptides, researchers leverage its orthogonal protection strategy to assemble sequences with high fidelity. Post-synthesis, the Boc group is removed under controlled acidic conditions, revealing the amine for subsequent modifications .

Drug Development and Bioconjugation

The compound’s structural flexibility supports the development of peptide-based therapeutics. Its methyl ester moiety facilitates late-stage modifications, such as hydrolysis to carboxylic acids or transesterification for prodrug formulations. Recent studies highlight its utility in synthesizing tumor-targeting peptides, where the Boc-protected amine ensures stability during in vivo delivery .

| Hazard | Precaution |

|---|---|

| Skin Irritation | Wear nitrile gloves and lab coats |

| Inhalation Risk | Use in fume hoods |

| Storage | Argon atmosphere at 2–8°C |

Material Safety Data Sheets (MSDS) classify it as Acute Toxicity Category 4 (oral), mandating emergency eyewash stations and ventilation systems in handling areas. Spills require neutralization with sodium bicarbonate and disposal via approved chemical waste channels .

Recent Advances and Research Findings

Emerging applications underscore the compound’s versatility. A 2024 study demonstrated its use in synthesizing cyclic peptides via intramolecular lactamization, leveraging the Boc group’s selective deprotection to achieve macrocyclization . Another investigation explored its role in creating peptide-drug conjugates (PDCs), where the methyl ester was enzymatically cleaved in tumor microenvironments to release chemotherapeutic agents. These advances highlight its growing importance in targeted therapy development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume